N-(5-bromo-2-acetamidopyridin-3-yl)acetamide
Description
N-(5-bromo-2-acetamidopyridin-3-yl)acetamide is an organic compound with the molecular formula C8H8BrN3O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C9H10BrN3O2 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
N-(2-acetamido-5-bromopyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-7(10)4-11-9(8)13-6(2)15/h3-4H,1-2H3,(H,12,14)(H,11,13,15) |
InChI Key |
AWLSTBQTFOLPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Br)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-acetamidopyridin-3-yl)acetamide typically involves the bromination of 2-acetamidopyridine followed by acetylation. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This method provides moderate to good yields and is widely used in the synthesis of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-acetamidopyridin-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include arylboronic acids and palladium catalysts for Suzuki cross-coupling reactions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
N-(5-bromo-2-acetamidopyridin-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutically active compounds and inhibitors, such as b-Raf inhibitors for cancer treatment.
Materials Science: The compound’s derivatives are investigated for their potential as chiral dopants for liquid crystals.
Biological Research: Studies on its biological activities, including anti-thrombolytic and biofilm inhibition properties, have been conducted.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-acetamidopyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-bromo-2-acetamidopyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various scientific research applications, making it a valuable compound for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
